molecular formula C11H13NO3 B13790654 Methyl 6-amino-2-methoxy-3-vinylbenzoate

Methyl 6-amino-2-methoxy-3-vinylbenzoate

Cat. No.: B13790654
M. Wt: 207.23 g/mol
InChI Key: ATDVOTZXYMWUFZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methoxy-3-vinylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and features a vinyl group, an amino group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-methoxy-3-vinylbenzoate typically involves the esterification of 6-amino-2-methoxy-3-vinylbenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogen or other functional groups.

Scientific Research Applications

Methyl 6-amino-2-methoxy-3-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-methoxy-3-vinylbenzoate involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds and other non-covalent interactions, stabilizing the compound within biological systems.

Comparison with Similar Compounds

    Methyl 6-amino-2-methoxybenzoate: Lacks the vinyl group, resulting in different reactivity and applications.

    Methyl 6-amino-3-vinylbenzoate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Methyl 2-methoxy-3-vinylbenzoate:

Uniqueness: Methyl 6-amino-2-methoxy-3-vinylbenzoate is unique due to the presence of all three functional groups (amino, methoxy, and vinyl) on the benzene ring. This combination of groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-amino-3-ethenyl-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-4-7-5-6-8(12)9(10(7)14-2)11(13)15-3/h4-6H,1,12H2,2-3H3

InChI Key

ATDVOTZXYMWUFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)OC)N)C=C

Origin of Product

United States

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